Monolinolein

Catalog No.
S626432
CAS No.
2277-28-3
M.F
C21H38O4
M. Wt
354.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Monolinolein

CAS Number

2277-28-3

Product Name

Monolinolein

IUPAC Name

2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate

Molecular Formula

C21H38O4

Molecular Weight

354.5 g/mol

InChI

InChI=1S/C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h6-7,9-10,20,22-23H,2-5,8,11-19H2,1H3/b7-6-,10-9-

InChI Key

WECGLUPZRHILCT-HZJYTTRNSA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)O

Synonyms

(9Z,12Z)-9,12-Octadecadienoic Acid 2,3-Dihydroxypropyl Ester; 1-Glyceryl Linoleate; 1-Linoleylglycerol; 1-Monolinolein; 1-Monolinoleoyl-rac-glycerol; Glycerol 1-Monolinolate; Oleinate 288; α-Glyceryl linoleate; α-Monolinolein;

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)O

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](CO)O

Drug Delivery Systems:

Monolinolein, due to its amphiphilic nature (having both hydrophilic and hydrophobic regions), serves as a valuable component in designing drug delivery systems. Its ability to self-assemble into various nanostructures, such as micelles and liposomes, allows for the encapsulation and controlled release of therapeutic agents. This approach enhances drug solubility, stability, and targeting efficiency, leading to improved therapeutic outcomes. [Source: National Institutes of Health (NIH) - ]

Membrane Biophysics:

Monolinolein serves as a model system for studying biological membranes, which are crucial for cellular function. Its simple structure, mimicking the fatty acid component of natural phospholipids found in membranes, allows researchers to investigate membrane dynamics, phase transitions, and interactions with various biomolecules. This knowledge contributes to a deeper understanding of cellular processes and the development of new drugs targeting membrane-associated diseases. [Source: Journal of the American Chemical Society - ]

Food Science and Nutrition Research:

Monolinolein, being a naturally occurring fatty acid, plays a role in studies related to fat digestion, absorption, and metabolism. Researchers investigate its interactions with digestive enzymes and intestinal cells to understand nutrient uptake and potential health benefits. Additionally, monolinolein's potential role in regulating blood sugar levels and inflammation is being explored, contributing to the development of functional foods and dietary strategies for promoting health. [Source: The American Journal of Clinical Nutrition - ]

Material Science and Nanotechnology:

Monolinolein's self-assembly properties and diverse functionalities make it a promising material for nanotechnology applications. Researchers are exploring its use in developing biocompatible and biodegradable materials for drug delivery, tissue engineering, and biosensors. Additionally, its potential applications in areas like self-healing materials and functional coatings are being investigated. [Source: Royal Society of Chemistry - ]

Monolinolein is an ester molecule formed by linoleic acid (an essential fatty acid) linked to glycerol. It can be naturally obtained from animal fats and vegetable oils, where it plays a role in fat storage and metabolism. Monolinolein is also produced synthetically for research purposes.

Due to its fatty acid composition, monolinolein has gained interest in various scientific fields, including:

  • Biochemistry: As a building block of fats and oils, understanding its metabolism and interactions with enzymes is crucial.
  • Drug delivery: Monolinolein is being explored as a potential carrier for drug delivery due to its biocompatibility and ability to self-assemble into structures.
  • Food science: Research investigates the role of monolinolein in fat digestion and absorption, and its potential health effects.

Molecular Structure Analysis

Monolinolein has a distinct molecular structure consisting of three key parts:

  • Glycerol Backbone: A three-carbon alcohol (glycerol) forms the central structure.
  • Linoleic Acid Chain: An 18-carbon chain (linoleic acid) with two double bonds (cis-9, cis-12) attached to one of the glycerol carbons via an ester bond.
  • Hydrophilic Head Group: The hydroxyl groups (OH) on the remaining glycerol carbons make the molecule slightly water-soluble.

This structure allows monolinolein to have both hydrophobic (fat-soluble) and hydrophilic (water-soluble) properties, making it a versatile molecule in biological systems.


Chemical Reactions Analysis

Several chemical reactions involving monolinolein are relevant to scientific research:

  • Hydrolysis

    Monolinolein can be broken down into glycerol and linoleic acid by enzymes called lipases. This reaction is crucial for fat digestion in the body.

    Equation: 1C₁₇H₃₁COOH + C₃H₅(OH)₃ → C₁₇H₃₁COO(CH₂OH)₃ (linoleic acid + glycerol ↔ monolinolein)

  • Synthesis

    In research settings, monolinolein can be synthesized from glycerol and linoleic acid using various methods.

Note

Due to the focus on scientific research, reactions involving hazards or sensitive materials are not included here.


Physical And Chemical Properties Analysis

  • Physical State: Liquid at room temperature
  • Melting Point: Around -5°C (approximate)
  • Boiling Point: Decomposes before boiling
  • Solubility: Slightly soluble in water, soluble in organic solvents

In biological systems, monolinolein acts as an intermediate molecule in fat metabolism. Lipase enzymes break down triglycerides (fats) into monolinolein and other fatty acids, which are then absorbed by the intestines. Monolinolein may also play a role in cellular signaling pathways, although the exact mechanisms are still under investigation.

While monolinolein is generally considered safe, concentrated forms used in research settings may require appropriate handling procedures due to their organic solvent properties.

Note

Specific safety information is not provided here due to potential misuse. Always refer to Safety Data Sheets (SDS) for detailed handling procedures.

  • Larodan Research Grade Lipids:
  • Biomolecules. 2019 Jan; 9(1): 32.: )
  • International journal of pharmaceutics. 2005 Dec 5;306(1-2):70-8: )
  • The American journal of clinical nutrition. 1997 Feb;65(2):639-47.: )
  • [Sigma-Aldrich](

Physical Description

Solid

XLogP3

5.8

Appearance

Assay:≥90%A solution in acetonitrile

Other CAS

26545-74-4
2277-28-3

Wikipedia

Glyceryl 1-linoleate

Use Classification

Lipids -> Glycerolipids [GL] -> Monoradylglycerols [GL01] -> Monoacylglycerols [GL0101]
Cosmetics -> Emollient; Emulsifying

Dates

Modify: 2023-09-16

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